1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

説明

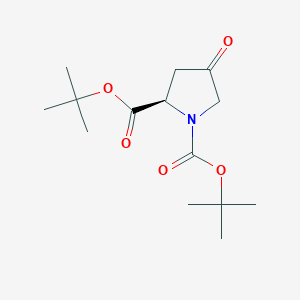

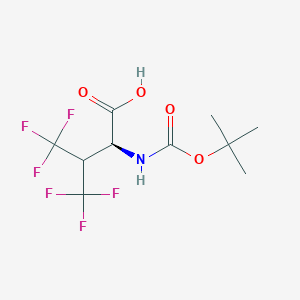

“1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine” is a chemical compound with the linear formula C9H10Cl2F3N . It’s also known as "®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.09 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 301.4±52.0 °C at 760 mmHg and a flash point of 136.1±30.7 °C .科学的研究の応用

Antiamoebic Activity and Cancer Research : A study synthesized chalcones possessing N-substituted ethanamine by an aldol condensation reaction, including 1-(4-(2-substituted ethoxy)phenyl)ethanone derivatives. These compounds were tested against Entamoeba histolytica, with several showing better activity than the standard drug metronidazole. Additionally, cytotoxicity was assessed on A549 lung cancer cells, indicating potential applications in antiamoebic and cancer research (Zaidi et al., 2015).

Photoaffinity Probes : Research on the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, related to the compound , in the presence of various solvents revealed insights into the intermediacy of singlet carbenes. This study highlights considerations for the use of diazirines in biological systems as photoaffinity probes (Platz et al., 1991).

Cancer Chemotherapy : A crystal and molecular structure study of Baker's antifol and insoluble Baker's antifol, which include a chloro-trifluoromethyl phenyl ethanamine structure, provided insights into the stereochemistry of these compounds. They are inhibitors of dihydrofolate reductase, showing clinical promise in cancer chemotherapy (Camerman et al., 1978).

Synthesis of Silodosin Intermediate : A study developed a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, a drug for benign prostatic hyperplasia treatment. This research highlights the synthetic applications of compounds related to 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine (Luo et al., 2008).

Electrophilic Trifluoromethylthiolation Reactions : The use of 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one in electrophilic trifluoromethylthiolation reactions was studied, indicating the utility of trifluoromethylthiolation reagents in synthesizing SCF3 compounds (Huang et al., 2016).

Analgesic, Antiinflammatory, and Anesthetic Activities : A study on the synthesis of 2-(1-phenyl-1H-indazol-4-yl)ethanamines and related compounds showed significant analgesic, anti-inflammatory, and local anesthetic activities in mice and rats (Mosti et al., 1990).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on the compound’s structure and known actions of similar compounds, it may influence a variety of pathways, leading to downstream effects on cellular processes .

Result of Action

Similar compounds have been shown to have analgesic effects, suggesting that this compound may also have pain-relieving properties .

特性

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAJCCENYTTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)

![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)

![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)